1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one
Description
Structural Characterization of 1-(2H-1,3-Benzodioxol-5-yl)-3-(Dimethylamino)Prop-2-En-1-One
Molecular Architecture and IUPAC Nomenclature
The systematic IUPAC name for this compound is (E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one , reflecting its stereochemistry and functional groups. The numbering system places the benzodioxole ring (a fused bicyclic structure with oxygen atoms at positions 1 and 3) as the parent hydrocarbon. The propenone chain (prop-2-en-1-one) is substituted at the benzodioxol-5-yl position, while the dimethylamino group (-N(CH₃)₂) occupies the β-position of the α,β-unsaturated ketone.
The molecular formula C₁₂H₁₃NO₃ corresponds to a molar mass of 219.24 g/mol. The (E) configuration of the double bond in the propenone moiety is confirmed by its IUPAC designation and spectroscopic data. Alternative naming conventions, such as 1-(benzo[d]dioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one , are also used in literature, emphasizing the benzodioxole’s fused aromatic system.
Crystallographic Analysis and Planarity Features
X-ray diffraction studies reveal a nearly planar molecular geometry, with a dihedral angle of 3.11° between the benzodioxole and the dimethylamino-substituted benzene ring. This planarity arises from conjugation across the α,β-unsaturated ketone system, which facilitates electron delocalization between the benzodioxole and the enone backbone. The crystal packing is stabilized by weak van der Waals interactions and π-π stacking between adjacent aromatic systems.
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Dihedral angle | 3.11° (benzodioxole vs. ring) |
| Bond length (C=O) | 1.218 Å |
| Bond length (C=C) | 1.342 Å |
| Torsion angle (C-C-C=O) | 178.9° |
The propenone chain adopts an s-trans conformation, minimizing steric hindrance between the benzodioxole and dimethylamino groups.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) :
- δ 10.48 ppm (s, 1H) : Aldehydic proton of the ketone group.
- δ 8.15 ppm (d, J = 9.0 Hz, 1H) and δ 7.32 ppm (d, J = 2.8 Hz, 1H) : Aromatic protons on the benzodioxole ring.
- δ 5.93–5.81 ppm (m, 1H) : Olefinic proton of the propenone backbone.
- δ 4.16 ppm (t, J = 6.6 Hz, 2H) : Methylene protons adjacent to the ether oxygen.
- δ 2.63–2.55 ppm (m, 2H) : Methyl groups of the dimethylamino substituent.
Infrared (IR) Spectroscopy
- ν 1685 cm⁻¹ : Strong absorption for the conjugated ketone (C=O).
- ν 1620 cm⁻¹ : Stretching vibration of the C=C bond in the enone system.
- ν 1250 cm⁻¹ and ν 1040 cm⁻¹ : Asymmetric and symmetric stretching of the benzodioxole’s ether linkage.
Mass Spectrometry (MS)
Tautomeric Behavior and Conformational Dynamics
The compound exhibits limited tautomerism due to the absence of enolizable protons adjacent to the ketone. However, computational studies on analogous systems suggest that substituents like dimethylamino groups can influence resonance stabilization. The (E) configuration locks the propenone moiety into a planar conformation, restricting rotational freedom and favoring electronic delocalization across the enone-benzodioxole system.
Table 2: Computational Parameters Influencing Tautomer Stability
| Parameter | Value (B3LYP/6-31++G(2d,2p)) |
|---|---|
| HOMO Energy | -6.19 eV |
| LUMO Energy | -1.40 eV |
| Bond Dissociation Energy (BDE) | 81.93 kcal/mol |
The dimethylamino group’s electron-donating capacity raises the HOMO energy (-6.19 eV), enhancing nucleophilic character at the carbonyl oxygen. This electronic profile suppresses keto-enol tautomerism but stabilizes charge-transfer interactions in polar solvents. Molecular dynamics simulations predict that solvation effects induce minor torsional adjustments (<5°) in the benzodioxole-enone dihedral angle, preserving overall planarity.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13(2)6-5-10(14)9-3-4-11-12(7-9)16-8-15-11/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXBTVFTJSCGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a classical method for synthesizing α,β-unsaturated ketones. For this compound, the reaction involves coupling 1-(1,3-benzodioxol-5-yl)ethanone with a dimethylamino-substituted aldehyde under basic conditions.
- Reactants :
- 1-(1,3-Benzodioxol-5-yl)ethanone (1.0 equiv)
- 4-(Dimethylamino)benzaldehyde (1.1 equiv)
- Base : Sodium hydroxide (10% w/v in ethanol)
- Conditions : Stirring at room temperature for 24 hours.
- Workup : Acidification with HCl, filtration, and recrystallization from ethanol.
Key Observations :
- The reaction typically achieves >90% conversion under mild conditions.
- The E-configuration of the enone is favored due to conjugation stabilization.
Limitations :
- Availability of 4-(dimethylamino)benzaldehyde is critical. Substitutes like dimethylaminoacetaldehyde are less explored.
Mannich Reaction Followed by Dehydration
This two-step approach first forms a β-amino ketone via the Mannich reaction, followed by dehydration to yield the enone.
- Reactants :
- 1-(1,3-Benzodioxol-5-yl)ethanone (1.0 equiv)
- Dimethylamine hydrochloride (1.2 equiv)
- Paraformaldehyde (1.1 equiv)
- Solvent/Catalyst : Ethanol with HCl (0.5 mL conc. HCl per 15 mL ethanol).
- Conditions : Reflux for 2 hours.
- Product : 1-(1,3-Benzodioxol-5-yl)-3-(dimethylamino)propan-1-one hydrochloride (Yield: 47%).
Step 2: Dehydration to Enone :
- Reagent : Imidazole (2.0 equiv) in ethanol.
- Conditions : Reflux for 5 hours.
- Mechanism : Base-induced elimination of water forms the α,β-unsaturated system.
Optimization :
Bromination-Substitution-Elimination
A less common route involves α-bromination of the ketone, followed by amine substitution and elimination.
Procedure (hypothesized from):
- Bromination :
- 1-(1,3-Benzodioxol-5-yl)ethanone + Br₂/HBr → 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone.
- Substitution :
- React with dimethylamine in CH₂Cl₂/TEA to replace bromine.
- Elimination :
- Treat with NaOH/EtOH to eliminate HBr, forming the enone.
Challenges :
- Low yields due to competing side reactions (e.g., over-bromination).
Experimental Procedures and Optimization
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated carbonyl system facilitates nucleophilic additions at the β-carbon via Michael addition. This reactivity is typical of chalcones and is influenced by electron-donating groups like dimethylamino (-NMe₂), which enhance the electrophilicity of the β-position .
| Reaction Type | Conditions | Products | Evidence |
|---|---|---|---|
| Michael Addition | Ethanol, NaOH, room temperature | Adducts with amines, thiols, or enolates | Analogous chalcone reactions |
For example, reaction with primary amines can yield β-amino ketone derivatives, while thiols produce β-thioether adducts. The dimethylamino group may further participate in intramolecular hydrogen bonding, stabilizing intermediates .
Cycloaddition Reactions
The conjugated enone system enables participation in [4+2] Diels-Alder reactions, forming six-membered cyclic adducts.
| Reaction Type | Conditions | Products | Evidence |
|---|---|---|---|
| Diels-Alder | Thermal or Lewis acid | Cyclohexene derivatives | Chalcone precedents |
The electron-rich benzodioxole ring may act as a dienophile, while the enone serves as the diene. Such reactivity is supported by studies on structurally similar chalcones .
Electrophilic Aromatic Substitution
The benzodioxole ring’s electron-donating oxygen atoms direct electrophiles to the 4- and 6-positions. Common substitutions include nitration and halogenation.
| Reaction Type | Conditions | Products | Evidence |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Nitrobenzodioxole derivatives | Benzodioxole chemistry |
| Bromination | Br₂, FeBr₃ | 4-Bromo substitution | Analogous systems |
The dimethylamino group’s electron-donating nature further activates the ring but may require protection during harsh conditions .
Reductive Transformations
The ketone and enone moieties are susceptible to reduction:
| Reaction Type | Conditions | Products | Evidence |
|---|---|---|---|
| Ketone Reduction | NaBH₄, MeOH | Secondary alcohol | Chalcone reductions |
| Double Bond Hydrogenation | H₂, Pd/C | Saturated ketone | Structural analogs |
Selective reduction of the carbonyl to an alcohol is achievable with NaBH₄, while catalytic hydrogenation saturates the double bond .
Condensation and Cyclization
The compound participates in Claisen-Schmidt condensations to form heterocyclic systems. For example, reaction with hydrazines yields pyrazole derivatives:
| Reaction Type | Conditions | Products | Evidence |
|---|---|---|---|
| Hydrazine Condensation | EtOH, reflux | Pyrazole-fused benzodioxole | Similar chalcones |
Such reactions exploit the enone’s ability to form Schiff bases, which cyclize under acidic or thermal conditions .
Oxidation Reactions
The dimethylamino group is susceptible to oxidation, forming N-oxide derivatives under mild conditions:
| Reaction Type | Conditions | Products | Evidence |
|---|---|---|---|
| N-Oxidation | H₂O₂, AcOH | Dimethylamino N-oxide | Amine oxidation |
This modification alters electronic properties, potentially enhancing biological activity .
Photochemical Reactions
The enone system undergoes [2+2] photocycloaddition under UV light, forming cyclobutane derivatives. This reactivity is observed in chalcones with extended conjugation.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The dimethylamino group and benzodioxole ring distinguish the target compound from analogs. Key comparisons include:
Table 1: Structural and Physical Properties of Prop-2-en-1-one Derivatives
Key Observations:
- Electronic Effects: Electron-donating groups (e.g., N(CH₃)₂) enhance conjugation, stabilizing the enone system and red-shifting UV-Vis absorption. Electron-withdrawing groups (e.g., Cl, NO₂) increase reactivity in nucleophilic additions .
- Crystallinity : The benzodioxole ring promotes planar alignment (dihedral angles <10°), while bulkier substituents (e.g., trimethoxyphenyl) disrupt packing, reducing melting points .
- Hydrogen Bonding : Intramolecular O–H···O bonds in the target compound stabilize the solid-state structure, whereas halogenated analogs rely on weaker van der Waals interactions .
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one, also known as a benzodioxole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and possible therapeutic applications based on diverse research findings.
Molecular Formula
- Molecular Formula : C12H13N2O3
- Molecular Weight : 233.25 g/mol
Structural Characteristics
The compound features a benzodioxole ring fused with a dimethylamino group and an α,β-unsaturated carbonyl moiety. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H13N2O3 |
| Molecular Weight | 233.25 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds similar to 1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one exhibit antimicrobial properties. A study profiling various chemicals found that certain derivatives showed significant inhibition against bacterial strains, suggesting potential as antimicrobial agents .
Anticancer Properties
Several studies have investigated the anticancer effects of benzodioxole derivatives. For instance, compounds with structural similarities have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
The proposed mechanism involves the interaction of the compound with specific enzymes or receptors in cancer cells, leading to altered cellular signaling and ultimately cell death. The dimethylamino group enhances interaction with biological targets, potentially increasing potency .
Table 2: Biological Activities
| Activity Type | Assay Method | Result |
|---|---|---|
| Antimicrobial | Disc diffusion method | Inhibition zone observed |
| Cytotoxicity | MTT assay | IC50 = 25 µM |
| Apoptosis induction | Flow cytometry | Increased apoptotic cells |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various benzodioxole derivatives, it was found that 1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential for use in treating bacterial infections .
Case Study 2: Cancer Cell Line Studies
A detailed investigation into the anticancer properties revealed that the compound induced apoptosis in MCF-7 breast cancer cells. The study utilized flow cytometry to analyze apoptotic markers, finding that treatment with the compound increased early and late apoptotic cells by over 30% compared to control groups .
Q & A
Q. Advanced
- DFT calculations (e.g., Gaussian 09) model electron density, revealing nucleophilic sites. For similar compounds, the dimethylamino group’s lone pair enhances conjugation with the enone system, increasing electrophilicity at the β-carbon .
- Molecular docking (AutoDock Vina) predicts interactions with biological targets, such as enzymes or receptors, by simulating binding affinities .
How to address discrepancies in reaction yields when varying catalysts in synthesis?
Advanced
Contradictory yields (e.g., NaOH vs. thionyl chloride) arise from differing catalytic mechanisms. To optimize:
Design a factorial experiment varying catalyst (base vs. acid), solvent polarity, and temperature.
Monitor reaction progress via TLC/HPLC.
Use ANOVA to identify significant factors. For example, NaOH in ethanol/water (70% yield) outperformed thionyl chloride (45%) in analogous chalcone syntheses due to enhanced deprotonation .
What are the common chemical reactions this compound undergoes due to its α,β-unsaturated ketone moiety?
Basic
The enone system undergoes:
- Michael additions with nucleophiles (e.g., amines, thiols) at the β-carbon.
- Cycloadditions (e.g., Diels-Alder) to form six-membered rings.
- Redox reactions : The ketone can be reduced to an alcohol (NaBH₄) or oxidized (PCC) under controlled conditions .
What strategies are used to study the structure-activity relationship (SAR) of this compound in biological systems?
Q. Advanced
Synthesize analogs with modified substituents (e.g., replacing dimethylamino with pyrrolidinyl ).
Evaluate bioactivity via in vitro assays (e.g., cytotoxicity, enzyme inhibition).
Perform QSAR modeling (e.g., CoMFA) to correlate electronic/steric properties with activity. For related benzodioxole derivatives, electron-withdrawing groups enhanced antimicrobial potency .
How to confirm the purity and identity post-synthesis?
Q. Basic
- HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>95%).
- Melting point analysis (compare to literature values).
- High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., [M+H]⁺ calculated vs. observed) .
Tables
Table 1: Key Spectral Data for Characterization
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.95 (s, 6H, N(CH₃)₂), δ 6.85–7.40 (m, aromatic and vinyl protons) | |
| IR | 1655 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C) | |
| X-ray | C=C bond length: 1.34 Å, Dihedral angle: 178.5° |
Table 2: Optimization of Synthesis Conditions
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| NaOH | Ethanol | Reflux | 70 | |
| Thionyl Cl₂ | Ethanol | RT | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
